4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

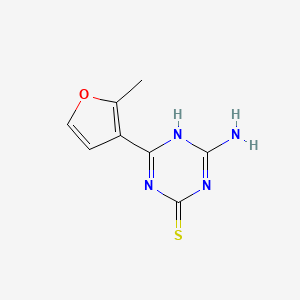

4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol is a triazine-thiol derivative featuring a 2-methylfuran substituent at the 6-position of the triazine core. Triazine-thiols are known for diverse biological activities, including herbicidal, pharmaceutical, and biochemical applications, depending on their substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:

Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

Attachment of the Methylfuran Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling.

Thiol Group Introduction: Thiolation reactions using thiolating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The triazine ring can undergo reduction under specific conditions.

Substitution: The amino and thiol groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

Oxidation Products: Disulfides.

Reduction Products: Reduced triazine derivatives.

Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

Catalysis: Used as ligands in catalytic reactions.

Materials Science: Incorporated into polymers for enhanced properties.

Biology

Enzyme Inhibition: Potential inhibitors of specific enzymes.

Antimicrobial Agents: Studied for their antimicrobial properties.

Medicine

Drug Development: Potential candidates for drug development due to their biological activity.

Industry

Agriculture: Used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Agrochemical Triazine Analogs

Pharmaceutical and Biochemical Analogs

Triazine-thiols with aromatic or heterocyclic substituents are explored for medicinal applications:

- 4-Amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol: An indole-substituted analog with a molecular weight of 259.33 g/mol (C₁₂H₁₃N₅S). Indole groups often enhance binding to biological targets (e.g., kinases, receptors) .

- 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol: Chlorophenyl substitution (C₉H₉ClN₄S, MW 240.71 g/mol) may improve stability and bioactivity compared to furan derivatives .

Table 2: Pharmaceutical Triazine-Thiol Analogs

Key Research Findings

- Substituent Impact : Heterocyclic substituents (furan, indole, pyridine) significantly influence bioactivity. Furan’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets .

- Herbicidal Potential: Triazines with heterocyclic groups (e.g., pyridine in ) show broad-spectrum herbicidal activity, suggesting the target compound could be optimized for similar uses .

- Pharmacological Gaps : Indole and chlorophenyl analogs are prioritized in drug discovery, while furan-substituted triazines remain underexplored, highlighting a research opportunity .

Biological Activity

4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4OS with a molecular weight of 188.23 g/mol. The compound features a triazine ring substituted with an amino group and a thiol group, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 1,3,5-triazine have shown to inhibit cell proliferation in various cancer cell lines. In a study examining the cytotoxic effects of similar triazine derivatives on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, compounds displayed IC50 values ranging from 0.87 to 12.91 μM, indicating potent inhibitory effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.87 - 12.91 | |

| Compound B | MCF-7 | 17.02 | |

| Compound C | Bel-7402 | Not specified |

The mechanism by which triazine derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death in cancerous cells .

Antiviral Activity

In addition to anticancer properties, some triazine derivatives have demonstrated antiviral activity. A related compound exhibited significant antiviral effects against influenza viruses with a reported viral load reduction in infected models . The ability to inhibit viral replication suggests potential for therapeutic applications in infectious diseases.

Case Studies

Several case studies have highlighted the biological efficacy of triazine derivatives:

- Study on MDA-MB-231 Cells : A series of synthesized triazines were tested for cytotoxicity against MDA-MB-231 cells. The results indicated that certain modifications to the triazine structure enhanced anticancer activity significantly .

- Antiviral Efficacy : Another study focused on the antiviral properties of triazine derivatives showed promising results against both Oseltamivir-sensitive and resistant strains of influenza virus .

Safety and Toxicity

While many studies focus on the efficacy of these compounds, safety profiles are equally important. A subacute toxicity study conducted on mice revealed that certain derivatives had favorable safety profiles when administered at high doses (40 mg/kg) over several days without significant adverse effects .

Properties

Molecular Formula |

C8H8N4OS |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

2-amino-6-(2-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C8H8N4OS/c1-4-5(2-3-13-4)6-10-7(9)12-8(14)11-6/h2-3H,1H3,(H3,9,10,11,12,14) |

InChI Key |

AQMVPVWLLGZXHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.